N,1-Dimethylazepan-4-amine
Description
N,1-Dimethylazepan-4-amine is a seven-membered azepane ring derivative substituted with methyl groups at the nitrogen (N) and the 1-position, and an amine group at the 4-position. The azepane scaffold is known for conformational flexibility, which can enhance binding affinity to biological targets compared to rigid six-membered rings like piperidine or piperazine .
Properties
CAS No. |
919200-86-5 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N,1-dimethylazepan-4-amine |
InChI |
InChI=1S/C8H18N2/c1-9-8-4-3-6-10(2)7-5-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
QOIPDKIRDZCJER-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(CC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,1-Dimethylazepan-4-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 4-chloroazepane with dimethylamine under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethylazepan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, replacing the dimethylamine group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Typical nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
N,1-Dimethylazepan-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,1-Dimethylazepan-4-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared below with structurally related amines and heterocycles:
Key Observations :
Spectroscopic and Analytical Data
Insights :
Pharmacological Potential
- Piperazine Derivatives (e.g., 288) : Demonstrated activity in kinase inhibition assays, with compound 37 (derived from 288) showing m/z 452 [M+H]⁺ and bioactivity in cancer models .
- Pyrazole-Benzeneamines : Exhibited antimicrobial properties in preliminary screens, attributed to the imine group’s electrophilic character .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
